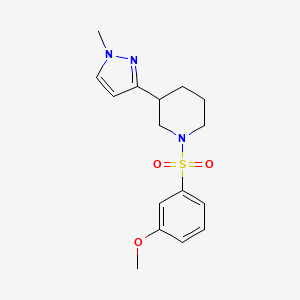
1-((3-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of sulfonyl piperidine derivatives and has been studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Antimicrobial Activity
A study highlighted the synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, where derivatives of the compound were prepared and evaluated for their antimicrobial activities. These derivatives showed potential as antimicrobial agents, indicating their relevance in the development of new therapeutic agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Chemical Synthesis and Evaluation
Another study focused on the facile synthesis of pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety, starting from a related compound. These synthesized compounds were evaluated for their antimicrobial activities, showcasing the utility of such derivatives in medical chemistry (Ammar et al., 2004).
Biological Applications
Antiviral Evaluation
Research into the antiviral evaluation of 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives demonstrated the potential of these compounds in inhibiting the replication of various RNA and DNA viruses. This suggests their significance in developing new antiviral therapies, highlighting the versatility of compounds related to the one in addressing viral diseases (Desideri et al., 2019).
Anticancer Activity
A study on di- and trifunctional substituted 1,3-thiazoles, structurally related to the compound of interest, assessed their anticancer activity. It found that certain derivatives exhibited broad-spectrum activity against various cancer cell lines, underscoring the potential application of these compounds in cancer therapy (Turov, 2020).
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-18-10-8-16(17-18)13-5-4-9-19(12-13)23(20,21)15-7-3-6-14(11-15)22-2/h3,6-8,10-11,13H,4-5,9,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPRHFOJSDEKKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC(=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2367455.png)
![2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2367456.png)
![2-Tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2367457.png)
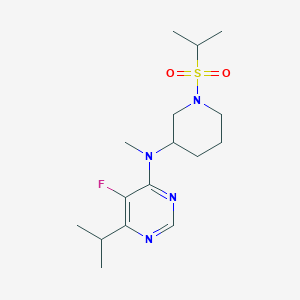
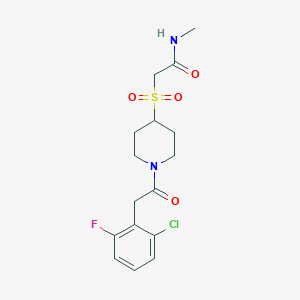
![(Z)-2-oxo-N-(4-(phenyldiazenyl)phenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2367461.png)




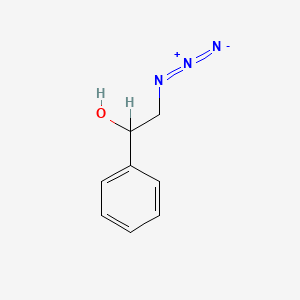
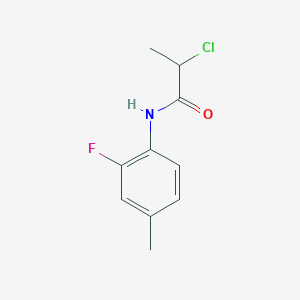
![2-Chloro-N-[6-(2-methylpropoxy)pyridin-3-yl]propanamide](/img/structure/B2367476.png)